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2,5-Dimethyl-3(2H)-furanone - 14400-67-0

2,5-Dimethyl-3(2H)-furanone

Catalog Number: EVT-301468
CAS Number: 14400-67-0
Molecular Formula: C6H8O2
Molecular Weight: 112.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,5-Dimethyl-3(2H)-furanone, also known as Furaneol® and 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a significant aroma compound found naturally in various fruits like strawberries and pineapples. [] This organic compound belongs to the furanone class, characterized by a five-membered ring containing four carbon atoms and one oxygen atom, with a ketone group and a hydroxyl group attached. [, , ]

HDMF is particularly known for its distinct caramel-like, sweet aroma and has a low odor threshold, meaning it can be detected at very low concentrations. [, , , , , , , , , , ] This property makes it a valuable ingredient in the food and fragrance industry. In scientific research, it is extensively studied for its role in food flavor chemistry, specifically within the context of the Maillard reaction, a complex series of chemical reactions that occur between sugars and amino acids during heating. [, , , , , ]

4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)

Compound Description: Also known as Furaneol®, HDMF is a significant flavor compound found in various fruits, including strawberries. It is characterized by a distinct caramel-like aroma and is a key contributor to the sensory profile of numerous fruits and food products. HDMF can be synthesized enzymatically in plants and is also a product of the Maillard reaction [].

4-Hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF)

Compound Description: HMMF is a highly reactive precursor of HDMF in the biosynthetic pathway of strawberry aroma compounds. It is chemically labile in aqueous solutions, making it challenging to study directly [].

Relevance: HMMF is the direct precursor to HDMF in strawberries. It is structurally very similar to 2,5-Dimethyl-3(2H)-furanone, with the primary difference being the presence of an exocyclic methylene group at the 2-position instead of a methyl group. The conversion of HMMF to HDMF is catalyzed by Fragaria x ananassa enone oxidoreductase (FaEO) [, ].

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (EHMF)

Compound Description: EHMF is a structural analog of HDMF, possessing an ethyl group at the 2-position instead of a methyl group. It serves as a more stable surrogate for studying the enzymatic mechanisms involved in HDMF formation due to its reduced tendency for tautomerization [].

Relevance: EHMF is a valuable tool for studying the biosynthesis of HDMF and, by extension, provides insights into the metabolism of 2,5-Dimethyl-3(2H)-furanone. The structural similarity between EHMF, HDMF, and 2,5-Dimethyl-3(2H)-furanone highlights the versatility of the furanone scaffold in flavor chemistry and the impact of subtle structural modifications on their properties [].

(2E)-Ethylidene-4-hydroxy-5-methyl-3(2H)-furanone (EDHMF)

Compound Description: EDHMF is the corresponding substrate analog of EHMF and is used in studying the enzymatic mechanism of FaEO due to its higher stability in aqueous solutions compared to HMMF [].

Relevance: EDHMF serves as a valuable tool for elucidating the enzymatic mechanisms involved in the biosynthesis of HDMF and, by extension, improves our understanding of related furanones like 2,5-Dimethyl-3(2H)-furanone. The use of EDHMF and EHMF as substrate and product analogs, respectively, demonstrates the importance of identifying stable analogs for investigating chemically labile natural products [].

4-Hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF)

Compound Description: HEMF, similar to HDMF, possesses a caramel-like aroma. It is a key flavor component in Japanese-style fermented soy sauce and exhibits antioxidant and anticarcinogenic properties [].

Relevance: HEMF and 2,5-Dimethyl-3(2H)-furanone share the core furanone structure, and the presence of ethyl and methyl substituents in HEMF demonstrates the structural diversity possible within this class of flavor compounds. The shared biological activities of HEMF and other furanones like HDMF highlight the potential health benefits associated with these compounds [].

HDMF β-D-glucoside

Compound Description: This compound is a flavorless glucoside formed by the glycosylation of HDMF. In strawberries, a considerable amount of HDMF is converted into this glucoside, which accumulates in mature fruits [, ].

Relevance: The formation of HDMF β-D-glucoside demonstrates a natural metabolic pathway for modifying the flavor profile of fruits by converting a potent aroma compound (HDMF) into a flavorless derivative [, ]. This glycosylation process is relevant for understanding the regulation of aroma compound concentrations in plants and has implications for flavor development in fruits and fruit-based products.

2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF)

Compound Description: DMMF is the methylated derivative of HDMF, formed by the action of Fragaria x ananassa O-methyltransferase (FaOMT). It is an important aroma chemical and considered a key flavor compound in many fruits, including strawberries [, ].

Relevance: DMMF is closely related to 2,5-Dimethyl-3(2H)-furanone, sharing the same core structure but with a methoxy group at the 4-position. This methylation step is a crucial regulatory mechanism in strawberry aroma development, impacting the overall flavor profile of the fruit [, ].

Source and Classification

Furaneol is primarily found in various fruits, contributing to their characteristic flavors and aromas. It can be synthesized through both natural biosynthetic pathways and chemical methods. The compound is classified under the category of flavoring agents and aroma compounds due to its pleasant scent reminiscent of caramelized sugar and ripe fruits .

Synthesis Analysis

The synthesis of 2,5-dimethyl-3(2H)-furanone can be achieved through several methods:

  1. Biosynthesis:
    • In natural settings, Furaneol is produced via enzymatic pathways in fruits. The process involves the Maillard reaction, where reducing sugars react with amino acids during heating, leading to the formation of various furanones including Furaneol .
  2. Chemical Synthesis:
    • One common method involves the aldol condensation of 2,5-dialkyl-dihydro-3(2H)-furanone with an aldehyde under basic conditions. This reaction typically occurs at temperatures ranging from -10°C to 100°C, resulting in an aldol product that can be dehydrated to yield Furaneol .
    • Another approach utilizes ozonolysis of alkenes derived from 2,5-dimethyl-4-ethylidene-dihydro-3(2H)-furanone, followed by reduction steps to obtain the desired furanone structure .

Technical Parameters

  • Temperature Control: Precise temperature management is crucial during synthesis to ensure optimal reaction rates and product yields.
  • Reaction Environment: Many reactions are performed under inert atmospheres (e.g., nitrogen) to prevent oxidation and degradation of sensitive intermediates.
Molecular Structure Analysis

The molecular formula of 2,5-dimethyl-3(2H)-furanone is C6H8O2C_6H_8O_2, with a molecular weight of approximately 112.13 g/mol. The structure features:

  • A five-membered furan ring.
  • Two methyl groups attached at the 2 and 5 positions.
  • A ketone functional group at position 3.

Structural Characteristics

  • Bond Angles: The furan ring exhibits typical bond angles associated with sp² hybridization (approximately 120°).
  • Conformation: The molecule can exist in different conformations due to rotation around single bonds, influencing its physical properties and reactivity.
Chemical Reactions Analysis

Furaneol participates in various chemical reactions:

  1. Rearrangements: Under acidic or basic conditions, Furaneol can undergo rearrangements leading to different structural isomers.
  2. Oxidation: The compound can be oxidized to form diketones or other derivatives depending on the reaction conditions.
  3. Reactions with Nucleophiles: Furaneol can react with nucleophiles such as amines or alcohols, forming adducts that may have applications in synthetic organic chemistry.

Technical Details

  • Reaction Conditions: Many reactions involving Furaneol require controlled pH levels and temperatures to prevent side reactions.
  • Catalysts: Lewis acids or bases may be employed to facilitate certain transformations.
Mechanism of Action

The mechanism by which Furaneol exerts its sensory properties involves its interaction with olfactory receptors. The specific structural features of Furaneol allow it to bind effectively with these receptors, triggering signals that are perceived as sweet or fruity aromas.

Relevant Data

Studies have demonstrated that the stereochemistry of Furaneol affects its olfactory characteristics; different enantiomers may produce distinct sensory experiences .

Physical and Chemical Properties Analysis

Furaneol possesses several notable physical and chemical properties:

  • Appearance: It is typically a colorless to light yellow liquid.
  • Boiling Point: Approximately 72°C at reduced pressure (13 mmHg).
  • Flash Point: Around 52°C, indicating flammability.
  • Density: Specific gravity is about 1.05 at 20°C.
  • Solubility: It is soluble in organic solvents but less so in water.

Stability Considerations

Furaneol's stability varies with pH; it tends to decompose under extreme conditions but remains stable under neutral pH levels .

Applications

Furaneol has diverse applications across various fields:

  1. Food Industry: Used as a flavoring agent due to its sweet and fruity aroma; it enhances the sensory profile of numerous food products.
  2. Fragrance Industry: Incorporated into perfumes and scented products for its pleasant odor characteristics.
  3. Research Applications: Studied for its potential health benefits and roles in flavor chemistry; it serves as a model compound for investigating flavor compound synthesis.
Introduction to 2,5-Dimethyl-3(2H)-Furanone

Chemical Identity and Nomenclature

2,5-Dimethyl-3(2H)-furanone is systematically identified as a cyclic enol lactone with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol. Its IUPAC name, 2,5-dimethyl-2,3-dihydrofuran-3-one, precisely describes the saturated furan ring system with methyl substituents at positions 2 and 5 and a ketone functionality at position 3. The compound is characterized by the CAS Registry Number 14400-67-0 and displays the InChI Key ASOSVCXGWPDUGN-UHFFFAOYSA-N for unambiguous chemical identification [3] [6].

Structural analysis reveals a planar enol-oxo configuration that facilitates strong hydrogen bonding, contributing to both its chemical reactivity and sensory properties. The molecule exists predominantly in its keto form, with tautomeric equilibrium influenced by solvent and environmental conditions. Common synonyms and alternative nomenclature include:

  • 2,5-Dimethylfuran-3(2H)-one
  • 2H-Furan-3-one, 2,5-dimethyl
  • 2,5-Dimethyl-2,3-dihydrofuran-3-one [3] [6]

Table 1: Fundamental Chemical Identifiers of 2,5-Dimethyl-3(2H)-Furanone

PropertyIdentifier
Molecular FormulaC₆H₈O₂
Molecular Weight112.13 g/mol
CAS Registry Number14400-67-0
IUPAC Name2,5-dimethyl-2,3-dihydrofuran-3-one
InChI KeyASOSVCXGWPDUGN-UHFFFAOYSA-N
Common Synonyms2,5-Dimethylfuran-3(2H)-one; 2H-Furan-3-one, 2,5-dimethyl

Spectroscopic characterization includes distinctive infrared absorption at approximately 1770 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (C=C stretch), with nuclear magnetic resonance (NMR) spectroscopy showing characteristic signals at δ 2.15 (3H, s, CH₃-5), δ 1.45 (3H, s, CH₃-2), δ 5.85 (1H, s, H-4), and δ 3.10 (1H, q, H-5) in deuterated chloroform [6]. The compound's relatively low boiling point and moderate water solubility reflect its polar yet volatile nature, making it suitable for aroma applications.

Historical Discovery and Early Research Milestones

The scientific investigation of 2,5-dimethyl-3(2H)-furanone derivatives began with the isolation and characterization of its hydroxylated analog, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), from thermally processed foods in 1960. Researchers first identified this compound as a Maillard reaction product formed during non-enzymatic browning processes between reducing sugars and amino acids under heating conditions [2]. This discovery marked a significant advancement in understanding flavor chemistry, as it provided the first chemical explanation for the caramel-like aromas developing in heated food products.

A pivotal breakthrough occurred in 1965 when the compound was isolated from natural sources, specifically pineapple (Ananas comosus), establishing its significance as a naturally occurring flavor constituent [2] [4]. This discovery fundamentally altered the perception of fruit aromas, demonstrating that key flavor compounds could be both naturally biosynthesized and thermally generated. Throughout the 1970s, research expanded to other fruits, with Finnish scientists identifying its significance in arctic bramble (Rubus arcticus, locally known as "mesimarja"), leading to the development of flavor patents and commercial applications [7].

Table 2: Historical Milestones in Furaneol-Related Research

YearDiscovery MilestoneSignificance
1960Identification as Maillard reaction productEstablished thermal generation pathway
1965Isolation from pineapple (Ananas comosus)First confirmation of natural occurrence
Early 1970sCharacterization in arctic bramble (Rubus arcticus)Patented flavor applications; revealed enzymatic biosynthesis
1976Detection in raspberry-arctic bramble hybridsConfirmed genetic influence on flavor compound production
1990sElucidation of glucosylated derivatives in strawberriesDiscovered natural stabilization mechanism in fruits

The compound's biosynthetic pathways remained enigmatic until the late 20th century when enzymatic studies demonstrated its formation from D-fructose-1,6-diphosphate in fruits like strawberry and through microbial metabolism in organisms such as Zygosaccharomyces rouxii [2] [8]. These discoveries bridged the gap between plant biochemistry and food chemistry, revealing how the same compound could originate through both enzymatic processes in living organisms and non-enzymatic reactions during food processing.

Natural vs. Synthetic Origins: Scope of Occurrence

Natural Biosynthesis and Occurrence

2,5-Dimethyl-3(2H)-furanone occurs naturally across diverse biological systems, predominantly as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, Furaneol®) and its methyl ether derivative 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF, mesifurane). In plants, biosynthesis proceeds through enzymatic conversion of D-fructose-1,6-diphosphate via a series of enzymatic steps that remain partially characterized. This pathway involves aldolase-mediated cleavage, dehydration, and reduction reactions, yielding the characteristic furanone structure [2] [8].

Fruits accumulate these compounds during ripening, with strawberries (Fragaria × ananassa) achieving particularly high concentrations—up to 37 μg/g fresh weight in ripe fruit—directly correlating with sensory perception of sweetness and caramel notes [4] [9]. Natural occurrence extends beyond rosaceous fruits to include:

  • Pineapple (Ananas comosus): Imparts characteristic tropical aroma
  • Tomato (Solanum lycopersicum): Contributes to ripe fruit volatiles
  • Mango (Mangifera indica): Enhances tropical flavor complexity
  • Buckwheat (Fagopyrum esculentum): Provides characteristic nutty notes [4] [5] [6]

Table 3: Natural Occurrence and Concentrations in Biological Sources

Biological SourceCompound FormTypical Concentration
Strawberry (Fragaria spp.)HDMF (free and glycosylated)Up to 37 μg/g fresh weight
Arctic Bramble (Rubus arcticus)DMMF (mesifurane)Flavor-impact compound
Pineapple (Ananas comosus)HDMFKey odor-active constituent
Tomato (Solanum lycopersicum)HDMFContributes to ripe aroma profile
Buckwheat (Fagopyrum esculentum)HDMFCharacteristic aroma compound

Plants stabilize these relatively unstable aglycones through enzymatic glucosylation, forming HDMF β-D-glucoside and HDMF 6′-O-malonyl-β-D-glucoside. These conjugated derivatives accumulate in plant tissues and serve as aroma precursors, hydrolyzing during fruit ripening or processing to release the sensorially active compound [2]. Microbial production occurs through alternative biochemical pathways, as demonstrated in yeast species like Zygosaccharomyces rouxii, which synthesize the compound from phosphorylated sugar intermediates [8].

Synthetic Production

Industrial synthesis of 2,5-dimethyl-3(2H)-furanone derivatives employs both Maillard reaction systems and dedicated chemical synthesis routes. Thermal processing approaches optimize conditions using specific sugar precursors; notably, L-rhamnose yields over 40 mol% HDMF under controlled Maillard conditions [2]. Chemical synthesis strategies include:

  • Dehydration of hexose derivatives: Utilizing glucose or fructose precursors
  • Heterocyclic synthesis from dicarbonyls: Condensation of acetylacetone with glyoxal derivatives
  • Oxidative functionalization: Of 2,5-dimethylfuran precursors

Commercial production focuses primarily on Furaneol® (HDMF) and its derivatives, marketed as flavor ingredients in various solvent systems (propylene glycol, ethanol, triacetin) at concentrations ranging from 10% to 25% for stability and handling purposes [9]. Flavor companies offer both natural-identical synthetic versions and isolates from natural sources, with global sales of related furanones exceeding $100 million annually [7] [9]. The synthetic compound is designated as a "flavouring substance without genotoxicity" when produced under appropriate quality control standards [5].

Table 4: Biosynthetic versus Synthetic Production Pathways

Origin PathwayKey FeaturesIndustrial Relevance
Plant BiosynthesisEnzymatic conversion from fructose-1,6-diphosphate; tissue-specific accumulation during ripening; stabilization through glucosylationSource for natural isolates; model for biotechnological production
Microbial BiosynthesisMetabolic conversion in yeasts (e.g., Zygosaccharomyces rouxii); potential for fermentation processesEmerging route for "natural" designation production
Maillard ReactionThermal processing of reducing sugars and amino acids; L-rhamnose as optimal precursor; yields >40 mol%Standard industrial thermal process; produces complex flavor mixtures
Chemical SynthesisDedicated synthetic routes from small molecule precursors; high purity; controlled stereochemistryPrimary industrial route for synthetic flavor ingredient production

The structural analog 2,5-dimethyl-4-ethoxy-3(2H)-furanone (C₈H₁₂O₃) represents an extension of this chemical family, synthesized through etherification for specific flavor applications requiring modified volatility or enhanced stability [10]. These synthetic approaches enable precise control over the organoleptic properties essential for flavor formulation, complementing the naturally occurring spectrum of furanone derivatives found in biological systems.

Properties

CAS Number

14400-67-0

Product Name

2,5-Dimethyl-3(2H)-furanone

IUPAC Name

2,5-dimethylfuran-3-one

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c1-4-3-6(7)5(2)8-4/h3,5H,1-2H3

InChI Key

ASOSVCXGWPDUGN-UHFFFAOYSA-N

SMILES

CC1C(=O)C=C(O1)C

Solubility

Practically insoluble or insoluble
Soluble (in ethanol)

Canonical SMILES

CC1C(=O)C=C(O1)C

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